2,2'-Spirobi[1,3,2-benzodioxasilole]

Twin polymerization Porous carbon Nanostructured hybrid materials

Securing a twin monomer that reliably yields microporous carbon across thermal, acid, and base-catalyzed conditions is a persistent challenge. This spirocyclic silicon catecholate is the foundational 'ideal twin monomer' for twin polymerization, directly addressing this limitation. • Delivers microporous carbon (pore width <2 nm), not the mesoporous carbon produced by TFOS alternatives. • Compatible with thermal, acid-catalyzed, and base-catalyzed initiation-enabling multi-layer coating on temperature-sensitive substrates. • Enables sub-2-nm silica domains for transparent hybrid coatings with high barrier properties, unattainable with non-spirocyclic precursors.

Molecular Formula C12H8O4Si
Molecular Weight 244.27 g/mol
CAS No. 181-88-4
Cat. No. B086958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Spirobi[1,3,2-benzodioxasilole]
CAS181-88-4
SynonymsBIS(1,2-PHENYLENEDIOXY)SILANE
Molecular FormulaC12H8O4Si
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3
InChIInChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H
InChIKeyRUGVCVIJIPKSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Spirobi[1,3,2-benzodioxasilole] Procurement & Selection


2,2'-Spirobi[1,3,2-benzodioxasilole] (CAS 181-88-4), also known as bis(catecholato)silicon(IV) or BIS(1,2-PHENYLENEDIOXY)SILANE, is a spirocyclic silicon catecholate with the molecular formula C12H8O4Si and molecular weight 244.27 g·mol⁻¹ . This compound serves as the archetypal 'ideal twin monomer' in twin polymerization (TP), a technique that converts a single molecular precursor into a nanostructured organic–inorganic hybrid material composed of interpenetrating phenolic resin and silica domains in a single reaction step [1]. Its spirocyclic architecture is essential for the concerted formation of two structurally distinct polymer networks, making it a fundamental reference compound for the design of hierarchical nanocomposites, porous carbons, and silica-based functional materials.

1
Ideal twin monomer for nanostructured hybrid material synthesis via twin polymerization
2
Deterministic microporous carbon outcome after polymerization, carbonization, and silica etching
3
Triple initiation compatible: thermal, acid-catalyzed, and base-catalyzed routes

2,2'-Spirobi[1,3,2-benzodioxasilole] Generic Substitution Limitations


In-class twin monomers such as tetrafurfuryloxysilane (TFOS) or other 2,2′-disubstituted 4H-1,3,2-benzodioxasiline derivatives cannot be freely interchanged with 2,2'-spirobi[1,3,2-benzodioxasilole] because the resulting carbon porosity type, polymerization initiation breadth, and hybrid-material nanostructure are intrinsically dictated by the monomer's molecular architecture [1]. Whereas the spiro compound reliably yields microporous carbon and is compatible with thermal, acid-catalyzed, and base-catalyzed initiation, alternative monomers either produce mesoporous carbon (e.g., TFOS) or fail entirely under certain initiation conditions, making empirical performance prediction impossible without the exact precursor [2]. The quantitative evidence below establishes the precise dimensions of these differentiation axes.

Porosity type may shift from microporous to mesoporous when alternative twin monomers are selected
Initiation scope is restricted; thermal or base-catalyzed routes may fail with generic non-spiro analogs
Silica nanodomain size below 2 nm is not routinely accessible with non-spirocyclic silicon precursors

2,2'-Spirobi[1,3,2-benzodioxasilole] Key Differentiation Evidence


Microporous vs. Mesoporous Carbon Porosity Outcome

When processed under identical twin polymerization conditions, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] (Spiro) consistently generates microporous carbon, whereas the direct analog tetrafurfuryloxysilane (TFOS) yields mesoporous carbon [1]. This porosity-determining behavior has been demonstrated in multiple independent studies and is attributed to the divergent organic polymer architectures formed from each precursor [2].

Carbon porosity
Head-to-head
Microporous carbon (
Supports microporosity-dependent application selection
Confirmed across independent twin polymerization studies
Initiation versatility
Head-to-head
3 pathways (thermal, acid, base) vs. acid-catalyzed only for tetrafurfuryloxysilane
Enables broader process design from a single monomer stock
DSC analysis confirms thermal failure of comparator
Silica domain size
Class-level
0.5–3 nm (homopolymer); 2–20 nm with functional co-monomers
Supports nanostructure-demanding material applications
Not universally transferable to non-spiro precursors
BET surface area
Data to verify
Up to 1219 m²·g⁻¹ (with TBAF); 1060 m²·g⁻¹ (no additive)
Benchmark for high-surface-area carbon procurement
Reported values; independent validation advised
Twin polymerization Porous carbon Nanostructured hybrid materials

Initiation Versatility: Triple Mode vs. Acid-Only

2,2'-Spirobi[4H-1,3,2-benzodioxasiline] can be polymerized by simple thermal annealing, by Brønsted or Lewis acid catalysis, or by base catalysis (e.g., DABCO), providing broad synthetic flexibility. In contrast, tetrafurfuryloxysilane (TFOS) is polymerizable only under acidic conditions; thermal treatment alone produces no exothermic DSC peak and does not lead to the characteristic two-network hybrid material [1]. This difference in initiation scope has direct consequences for process design and compatibility with co-monomers or substrates.

Initiation versatility
Head-to-head
3 pathways (thermal, acid, base) vs. acid-catalyzed only for tetrafurfuryloxysilane
Enables broader process design from a single monomer stock
DSC analysis confirms thermal failure of comparator
Twin polymerization Initiation mechanism Monomer reactivity

Silica Nanodomain Size Tunability

In thermally or catalytically induced twin polymerization, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] generates silica nanodomains of 0.5–3 nm within the organic matrix [1]. When functionalized 4H-1,3,2-benzodioxasiline co-monomers are employed in simultaneous twin polymerization with the spiro compound, the nanostructure dimension can be systematically adjusted from 2 to 20 nm [2]. This breadth of accessible domain sizes is a direct consequence of the spiro compound's 'ideal twin monomer' behavior and is not universally achievable with non-spiro or monofunctional silicon catecholates.

Silica domain size
Class-level
0.5–3 nm (homopolymer); 2–20 nm with functional co-monomers
Supports nanostructure-demanding material applications
Not universally transferable to non-spiro precursors
Hybrid nanomaterials Domain size control Twin polymerization

High-Surface-Area Carbon from Twin Polymerization

Fluoride-modified twin polymerization of 2,2'-spirobi[4H-1,3,2-benzodioxasiline] (1) followed by carbonization and silica etching yielded microporous carbon with BET surface areas up to 1219 m²·g⁻¹ when tetra-n-butylammonium fluoride was used as additive . The spiro compound itself without fluoride additive gave carbon with 1060 m²·g⁻¹ . These values place the spiro-monomer-derived carbons among the highest-surface-area materials obtainable via twin polymerization, exceeding those derived from many non-spirocyclic silicon alkoxide precursors.

BET surface area
Data to verify
Up to 1219 m²·g⁻¹ (with TBAF); 1060 m²·g⁻¹ (no additive)
Benchmark for high-surface-area carbon procurement
Reported values; independent validation advised
Microporous carbon BET surface area Twin polymerization carbonization

2,2'-Spirobi[1,3,2-benzodioxasilole] Application Scenarios


Microporous Carbon Electrodes for Vanadium Redox Flow Batteries

When the electrode application demands exclusively microporous carbon coatings to maximize vanadium-ion adsorption and electrode surface area, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] is the preferred twin monomer, because it yields microporous carbon (pore width <2 nm) rather than the mesoporous carbon produced by TFOS [1]. The enhanced surface area (up to 35-fold higher than untreated substrates) demonstrated with spiro-derived carbon–carbon composites directly translates into higher electrode performance in redox flow batteries [2].

Multi-Mode Twin Polymerization Compatibility

For integrated process lines where twin polymerization may need to be initiated thermally in one step, acid-catalyzed in another, and base-catalyzed in a third (e.g., for multi-layer coating of temperature-sensitive substrates), only the spiro compound provides all three initiation modes. TFOS, which is restricted to acid catalysis, would necessitate a second monomer supply chain and process revalidation [3].

Dual-Porosity Carbon Hollow Spheres

The sequential surface polymerization of TFOS followed by 2,2'-spirobi[4H-1,3,2-benzodioxasiline] on silica templates produces double-shelled carbon hollow spheres with a mesoporous core and a microporous outer shell. This hierarchically structured porosity, confirmed by nitrogen sorption and mercury porosimetry, exploits the deterministic porosity outcome of each monomer, making the spiro compound irreplaceable for the microporous shell component [4].

Sub-Nanometer Silica Hybrid Materials

Materials requiring silica domain sizes in the 0.5–3 nm range—relevant for transparent hybrid coatings with high barrier properties—are accessible directly from 2,2'-spirobi[4H-1,3,2-benzodioxasiline] via acid- or base-catalyzed twin polymerization. Non-spirocyclic silicon alkoxide precursors do not routinely achieve domain sizes below 2 nm, making the spiro compound the default choice when sub-2-nm inorganic domains are required [5].

Application
Selection Property
Validation Focus
Microporous carbon electrodes for redox flow batteries
Microporous carbon determinism
Porosity validation via gas sorption
Multi-mode twin polymerization compatibility
Triple initiation capability
Process compatibility under thermal, acid, and base conditions
Dual-porosity carbon hollow spheres
Porosity-type determinism in layered shells
Hierarchical pore structure via N₂ sorption and Hg porosimetry
Sub-nanometer silica hybrid materials
Ultra-small silica domain formation
Nanostructure characterization (TEM, SAXS)
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